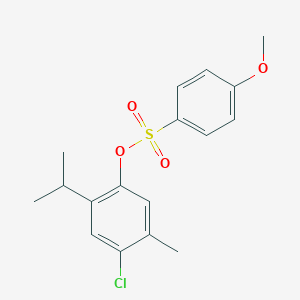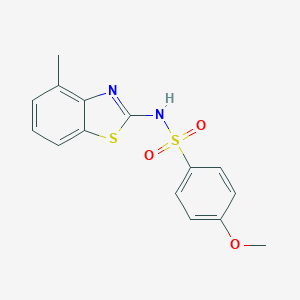![molecular formula C19H24N2O B310297 N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide](/img/structure/B310297.png)
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide is a chemical compound that belongs to the class of amides. It is commonly known as 'DEET' and is widely used as an insect repellent. DEET was first developed by the US Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its effectiveness in repelling various insects, including mosquitoes, ticks, and fleas.
作用機序
The mechanism of action of DEET is not fully understood. However, it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the chemicals produced by the host's skin. This makes it difficult for the insect to locate the host.
Biochemical and Physiological Effects:
DEET has been found to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to aquatic life, particularly to fish and amphibians.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness in repelling insects makes it an ideal tool for studying insect behavior. However, its toxicity to aquatic life limits its use in experiments involving aquatic insects.
将来の方向性
There are several areas of research that could benefit from further study of DEET. These include:
1. Development of new insect repellents: While DEET is highly effective, there is a need for new insect repellents that are less toxic and more environmentally friendly.
2. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of DEET and how it interacts with the insect's sense of smell.
3. Study of the ecological impacts: More research is needed to understand the ecological impacts of DEET on non-target organisms, particularly aquatic life.
4. Development of new formulations: There is a need for new formulations of DEET that are more effective and longer-lasting.
Conclusion:
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, or DEET, is a widely used insect repellent that has been extensively studied for its effectiveness in repelling various insects. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's sense of smell. DEET has low toxicity in humans, but it can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the mechanism of action of DEET and its ecological impacts.
合成法
DEET can be synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride in the presence of a base. The reaction results in the formation of N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, which is then purified and isolated.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host.
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H24N2O/c1-5-21(6-2)16-11-12-18(15(4)13-16)20-19(22)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3,(H,20,22) |
InChIキー |
DECNOSPROACSDF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)










